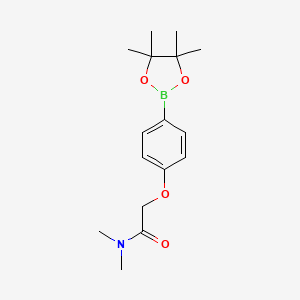
4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C12H10Br2N2. It is a derivative of bipyridine, where two bromine atoms and two methyl groups are substituted at the 4,4’ and 6,6’ positions, respectively. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and brominating agent concentration to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Complexation Reactions: It forms complexes with metal ions like palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Complexation Reactions: Metal salts like palladium chloride, platinum chloride, and copper sulfate are used. The reactions are often conducted in aqueous or alcoholic solutions.
Major Products Formed
Substitution Reactions: Products include substituted bipyridines where the bromine atoms are replaced by other functional groups.
Complexation Reactions: Metal-bipyridine complexes are formed, which have applications in catalysis and material science.
科学的研究の応用
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: Metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of 4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine primarily involves its role as a ligand. It coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, leading to biological effects. The exact pathways depend on the specific metal ion and the nature of the complex formed.
類似化合物との比較
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine substituents, making it less reactive in substitution reactions.
4,4’-Dimethyl-2,2’-bipyridine: Lacks the bromine substituents, affecting its ability to form certain types of complexes.
4,4’-Dibromo-2,2’-bipyridine: Lacks the methyl groups, which can influence the steric and electronic properties of the compound.
Uniqueness
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and ability to form a wide range of complexes. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications.
特性
分子式 |
C12H10Br2N2 |
|---|---|
分子量 |
342.03 g/mol |
IUPAC名 |
4-bromo-2-(4-bromo-6-methylpyridin-2-yl)-6-methylpyridine |
InChI |
InChI=1S/C12H10Br2N2/c1-7-3-9(13)5-11(15-7)12-6-10(14)4-8(2)16-12/h3-6H,1-2H3 |
InChIキー |
FNXFGJXJCKDNPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)Br)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



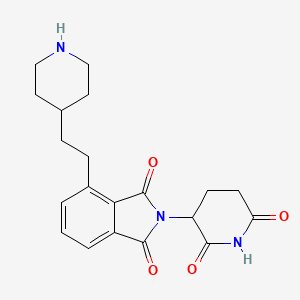
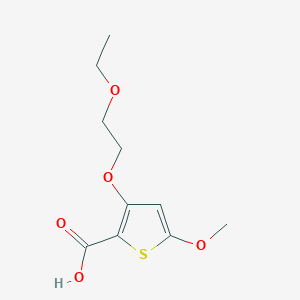
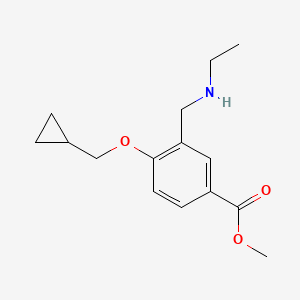
![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)
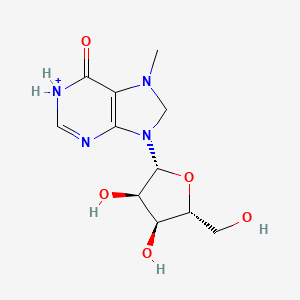
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B12078620.png)
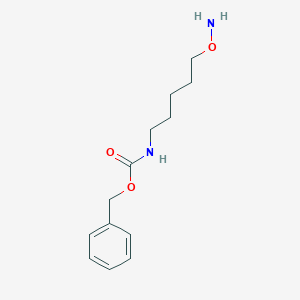


![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
